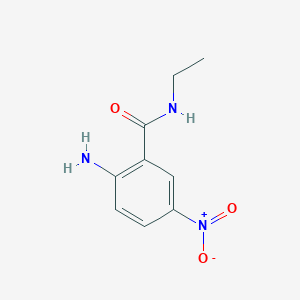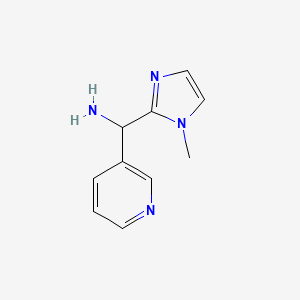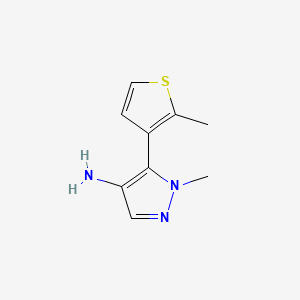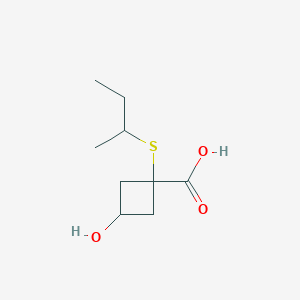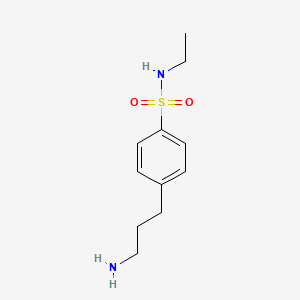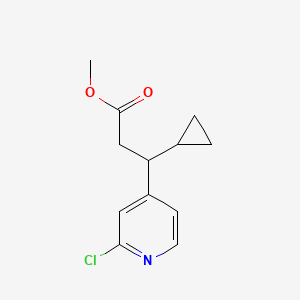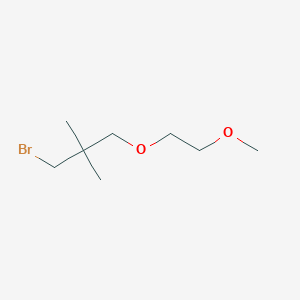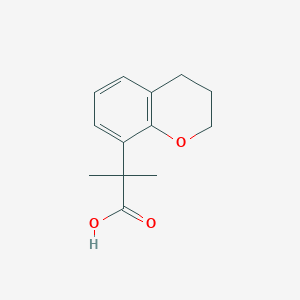
2-(Chroman-8-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chroman-8-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of chroman derivatives Chromans are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chroman-8-yl)-2-methylpropanoic acid typically involves the reaction of chroman derivatives with appropriate reagents. One common method involves the Claisen–Schmidt condensation reaction, where 2,4,6-trihydroxyacetophenone reacts with isopentenyl bromide in the presence of aqueous potassium hydroxide to produce isopentenyl acetophenone . This intermediate can then undergo further reactions to form the desired chroman derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chroman-8-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-8-carboxylic acid, while reduction could produce chroman-8-yl alcohol .
Wissenschaftliche Forschungsanwendungen
2-(Chroman-8-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Chroman-8-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. For instance, chroman derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- 1-(5,7-Dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-one
- 1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one
- Coumarin derivatives
Comparison: 2-(Chroman-8-yl)-2-methylpropanoic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to other chroman derivatives, it may exhibit different reactivity and pharmacological activities, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-(3,4-dihydro-2H-chromen-8-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C13H16O3/c1-13(2,12(14)15)10-7-3-5-9-6-4-8-16-11(9)10/h3,5,7H,4,6,8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
ZJCVDOJXTUNXQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC2=C1OCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)


